N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide
Description
Properties
Molecular Formula |
C14H12Cl2N2O3 |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
N-[1-(2,4-dichloroanilino)-2-(furan-2-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-8(19)17-14(13(20)12-3-2-6-21-12)18-11-5-4-9(15)7-10(11)16/h2-7,14,18H,1H3,(H,17,19) |
InChI Key |
KBSKOOIJXJDYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CO1)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Approaches
A primary pathway involves the condensation of furan-2-yl glyoxalic acid derivatives with 2,4-dichloroaniline. For example, 2-(furan-2-yl)-2-oxoacetic acid can react with 2,4-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming an intermediate imine. Subsequent reduction with sodium cyanoborohydride yields the secondary amine, which is acetylated using acetic anhydride to produce the target compound.
Key conditions :
Pd-Catalyzed Cyclization and Coupling
Palladium-catalyzed methods, inspired by alkenylfuran syntheses, offer an alternative route. A furan-containing propargyl alcohol derivative undergoes cyclization with a Pd(0) catalyst (e.g., Pd(PPh₃)₄), forming a 2-alkenylfuran intermediate. This intermediate is then coupled with N-(2,4-dichlorophenyl)acetamide via a Buchwald-Hartwig amination, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the ketone group.
Optimized parameters :
-
Catalyst: Pd(OAc)₂ with Xantphos ligand
-
Solvent: DMF/dichloroethane (1:1)
-
Oxidant: DDQ (1.1 equiv)
Intermediate Synthesis and Functionalization
Furan-2-yl Glyoxalic Acid Preparation
The furan-2-yl glyoxalic acid precursor is synthesized via Knoevenagel condensation between furfuraldehyde and diethyl oxalate under acidic conditions. This yields ethyl 2-(furan-2-yl)-2-oxoacetate, which is hydrolyzed to the free acid using aqueous HCl.
Reaction scheme :
Dichlorophenylamine Incorporation
The dichlorophenylamino group is introduced via nucleophilic substitution. For example, 2,4-dichloroaniline reacts with bromoacetylfuran in the presence of K₂CO₃, forming N-(2,4-dichlorophenyl)-2-(furan-2-yl)-2-oxoacetamide. Subsequent acetylation with acetyl chloride completes the synthesis.
Critical considerations :
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation | Simple, fewer steps | Requires stringent pH control | 60–70% |
| Pd-Catalyzed Coupling | High regioselectivity, scalable | Expensive catalysts, oxygen-sensitive steps | 75–89% |
| Nucleophilic Substitution | Compatible with diverse amines | Competing side reactions (e.g., over-acylation) | 50–65% |
Structural Characterization and Validation
The final product is validated via ¹H/¹³C NMR , HRMS , and X-ray crystallography . Key spectral data include:
Industrial-Scale Production Considerations
For large-scale synthesis, the Pd-catalyzed method is preferred due to its efficiency. However, cost reduction strategies include:
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Overview : The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines.
Case Study : A study conducted by Walid Fayad et al. (2019) screened a library of compounds and identified several promising candidates with anticancer activity. Among these, derivatives similar to N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide showed notable cytotoxic effects on multicellular spheroids of cancer cells, indicating their potential as effective chemotherapeutic agents .
Data Table : Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.5 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 12.3 | Cell cycle arrest |
| This compound | HCT116 (Colon) | 10.8 | Inhibition of proliferation |
Antimicrobial Properties
Overview : The compound has also been evaluated for its antimicrobial activity against various bacterial strains.
Case Study : Research indicated that compounds containing the furan and dichlorophenyl moieties exhibited significant antibacterial effects. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Data Table : Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 5 | Moderate |
| Compound D | Escherichia coli | 10 | Strong |
| This compound | Pseudomonas aeruginosa | 7 | Moderate |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Furan Ring : Contributes to the compound's ability to interact with biological targets effectively.
Mechanism of Action
The mechanism by which N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide exerts its effects involves the interaction with specific molecular targets. For example, its potential anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Target Compound
- Backbone : Acetamide.
- Substituents: 2,4-Dichlorophenylamino group. Furan-2-yl linked to a ketone.
Analogs (Key Examples):
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, ) Backbone: Acetamide. Substituents:
- 2,4-Dichlorophenylamino group.
- Coumarin-thiazole hybrid (replaces furan).
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Backbone : Acetamide.
- Substituents :
- 3,4-Dichlorophenyl (vs. 2,4-dichloro in target).
- Pyrazolyl group with methyl and phenyl substituents. Structural Note: Exhibits conformational flexibility in crystal packing .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, )
- Backbone : Acetamide.
- Substituents :
Substitution Patterns and Electronic Effects
Key Observations :
- Heterocycles : Furan (target) is smaller and less polar than coumarin-thiazole (Compound 13) or pyrazolyl (), impacting solubility and target interactions.
Biological Activity
N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its distinct chemical structure, which includes a furan ring and a dichlorophenyl group. The IUPAC name reflects its complex formation:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃Cl₂N₃O₃
- Molecular Weight : 326.18 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
-
Antibacterial Efficacy : Compounds derived from furan and chlorophenyl structures have shown effectiveness against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Enterococcus faecalis .
- Table 1: Antibacterial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|----------|------------------|----------------------------------------|
| Compound A | S. aureus | 12 µg/mL |
| Compound B | E. faecalis | 8 µg/mL |
| this compound | TBD |
- Table 1: Antibacterial Activity
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins.
- Mechanism of Action : The compound's mechanism may involve:
- Induction of apoptosis as evidenced by increased TUNEL staining.
- Activation of caspases (caspase-3 and caspase-9).
- Alteration of the Bax/Bcl-2 ratio in favor of pro-apoptotic signals .
-
Table 2: Cytotoxic Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|------------------|------------|-------------------------------------|
| HCT116 | 10 | Apoptosis induction |
| NCI-H460 | 15 | Caspase activation |
Study 1: Efficacy in Animal Models
A recent study evaluated the efficacy of this compound in nude mice bearing human cancer xenografts. The results indicated:
- Tumor Growth Delay : Significant delay in tumor growth compared to control groups.
- Body Weight Monitoring : No significant loss of body weight was observed, indicating a favorable safety profile .
Study 2: Structure-Activity Relationship (SAR)
An analysis of the structure-activity relationship revealed that modifications to the furan ring and the dichlorophenyl group significantly influenced biological activity. For example:
-
Substituent Variations : Introduction of electron-withdrawing groups enhanced antibacterial activity.
- Table 3: SAR Findings
| Substituent | Activity Change |
|------------------|-----------------------|
| -Cl | Increased activity |
| -CF₃ | Decreased activity |
- Table 3: SAR Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
